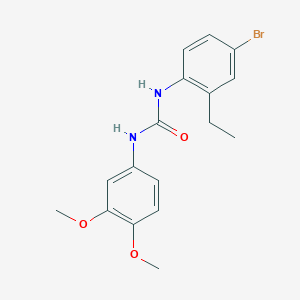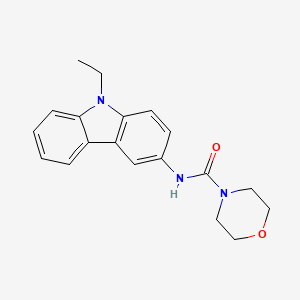![molecular formula C16H18BrF3N4S B4569931 N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4569931.png)
N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N'-[2-(trifluoromethyl)phenyl]thiourea
Descripción general
Descripción
N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N'-[2-(trifluoromethyl)phenyl]thiourea is a useful research compound. Its molecular formula is C16H18BrF3N4S and its molecular weight is 435.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 434.03876 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Unexpected Reaction Mechanisms
Research has demonstrated unexpected reaction mechanisms involving thiourea compounds, where ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates react with thiourea to produce N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides through ANRORC rearrangement (Addition of the Nucleophile, Ring Opening, and Ring Closure) followed by N-formylation. This unexpected mechanism was studied using HPLC/MS, showcasing the potential for creating novel compounds with unique properties (Ledenyova et al., 2018).
Apoptotic Activity in Cancer Research
New pyrazole thiourea chimeric derivatives have been synthesized and shown to exhibit significant apoptotic effects in human cancer cells. The structure of these compounds was confirmed by NMR and IR spectra, with studies indicating that some derivatives, particularly N-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-N'-(3-bromophenyl)-thiourea, significantly induce apoptosis, highlighting their potential as anti-cancer drugs (Nițulescu et al., 2015).
Antitubercular and Anticonvulsant Activities
Thiourea derivatives have also been explored for their antitubercular and anticonvulsant activities. A study on N-substituted-N'-(3,5-di/1,3,5-trimethylpyrazole-4-yl)thioureas revealed remarkable anticonvulsant activity, with in vivo metabolism studies in rats providing insights into the potential metabolic pathways, offering a foundation for further development of therapeutic agents (Kaymakçıoğlu et al., 2003).
Novel Synthesis Approaches
The synthesis of pyrazolyloxothiazolidine derivatives from 1-substituted 3-[3-(methyl/phenyl)-1H-pyrazol-5-yl]thioureas has been documented, providing a rationale for these conversions and opening new avenues for the synthesis of structurally diverse compounds with potential biological activities (Hassan et al., 2012).
Herbicidal Activities
Research into the herbicidal activities of thiourea derivatives has led to the synthesis of novel compounds demonstrating significant inhibitory effects against various plant species, suggesting their potential application in agriculture for weed control (Fu-b, 2014).
Propiedades
IUPAC Name |
1-[3-(4-bromo-3,5-dimethylpyrazol-1-yl)propyl]-3-[2-(trifluoromethyl)phenyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrF3N4S/c1-10-14(17)11(2)24(23-10)9-5-8-21-15(25)22-13-7-4-3-6-12(13)16(18,19)20/h3-4,6-7H,5,8-9H2,1-2H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNUYELMZZBZRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCNC(=S)NC2=CC=CC=C2C(F)(F)F)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrF3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-CYCLOPROPYLPIPERIDINE-4-CARBOXAMIDE](/img/structure/B4569855.png)
![3-(4-{[2-HYDROXY-5-METHYL-3-(1-METHYLCYCLOHEXYL)PHENYL]METHYL}PIPERAZIN-1-YL)PROPANENITRILE](/img/structure/B4569856.png)
![N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-N'-(1-ETHYL-4-PIPERIDYL)UREA](/img/structure/B4569869.png)
![2-[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B4569876.png)


![isopropyl 2-({[1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4569910.png)
![N~3~-{1-ETHYL-3-[(ISOBUTYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE](/img/structure/B4569917.png)
![N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B4569933.png)
![1-[(dimethylamino)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4569940.png)
![N-(2-bromo-4,6-difluorophenyl)-2-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B4569943.png)

![N-[3-(acetylamino)phenyl]-1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B4569954.png)
